9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one
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Overview
Description
9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, 9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating compounds with specific stereochemistry .
Biology
The compound’s potential biological activities make it a subject of interest in biological research. It may be studied for its interactions with biological molecules and its effects on biological systems.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the synthesis of pharmaceuticals and other fine chemicals. Its unique properties make it valuable for creating high-value products.
Mechanism of Action
The mechanism of action of 9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is used in antiviral medications and has a similar bicyclic structure.
Ficellomycin: An aziridine antibiotic with a bicyclic structure, used for its potent antibacterial properties.
Uniqueness
What sets 9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one apart is its specific combination of a purine base with a bicyclic sugar moiety. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10N4O4 |
---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H10N4O4/c15-1-4-6-7(18-6)10(17-4)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,11,12,16) |
InChI Key |
WDIGUIIOGAEQHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO |
Origin of Product |
United States |
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